molecular formula C32H22N8O10S3 B13784760 4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate CAS No. 68938-67-0

4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate

Cat. No.: B13784760
CAS No.: 68938-67-0
M. Wt: 774.8 g/mol
InChI Key: ILZDMJTXWHOGOU-UHFFFAOYSA-N
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Description

4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate is a complex organic compound with the molecular formula C32H22N8O10S3 and a molecular weight of 774.8. This compound is known for its vibrant color properties and is often used in dye and pigment industries.

Preparation Methods

The synthesis of 4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate involves a series of diazotization and azo coupling reactions. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt.

Chemical Reactions Analysis

4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions typically yield amines.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to a variety of functionalized products.

Common reagents used in these reactions include strong acids like hydrochloric acid for diazotization and reducing agents like sodium sulfite for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential use in drug delivery systems.

    Industry: Widely used in the production of dyes and pigments due to its vibrant color properties

Mechanism of Action

The mechanism of action of 4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate involves its ability to form stable diazonium salts, which can then participate in various coupling reactions. These reactions often target nucleophilic sites on other molecules, leading to the formation of azo compounds. The molecular pathways involved include the stabilization of the diazonium ion and its subsequent reaction with nucleophiles.

Comparison with Similar Compounds

Similar compounds to 4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate include other diazonium salts and azo compounds. Some examples are:

  • 4-[(4-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate
  • 4-[(2-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate

What sets this compound apart is its specific substitution pattern, which influences its reactivity and the color properties of the resulting azo compounds .

Properties

CAS No.

68938-67-0

Molecular Formula

C32H22N8O10S3

Molecular Weight

774.8 g/mol

IUPAC Name

4-[(3-sulfophenyl)diazenyl]naphthalene-1-diazonium;sulfate

InChI

InChI=1S/2C16H10N4O3S.H2O4S/c2*17-18-15-8-9-16(14-7-2-1-6-13(14)15)20-19-11-4-3-5-12(10-11)24(21,22)23;1-5(2,3)4/h2*1-10H;(H2,1,2,3,4)

InChI Key

ILZDMJTXWHOGOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+]#N)N=NC3=CC(=CC=C3)S(=O)(=O)O.C1=CC=C2C(=C1)C(=CC=C2[N+]#N)N=NC3=CC(=CC=C3)S(=O)(=O)O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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